![molecular formula C26H54N2O B14306586 N-[2-(Dimethylamino)ethyl]docosanamide CAS No. 110260-76-9](/img/structure/B14306586.png)
N-[2-(Dimethylamino)ethyl]docosanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Dimethylamino)ethyl]docosanamide: is a chemical compound with the molecular formula C26H54N2O . It is characterized by the presence of a secondary amide group and a tertiary amine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Dimethylamino)ethyl]docosanamide typically involves the reaction of docosanoic acid with N,N-dimethylethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and catalysts to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process is designed to maximize yield and purity while minimizing production costs. Industrial methods may also incorporate advanced purification techniques to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: N-[2-(Dimethylamino)ethyl]docosanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide and amine groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted amides or amines .
Applications De Recherche Scientifique
N-[2-(Dimethylamino)ethyl]docosanamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[2-(Dimethylamino)ethyl]docosanamide involves its interaction with molecular targets and pathways. The compound’s amide and amine groups allow it to form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
N-[3-(Dimethylamino)propyl]docosanamide: This compound has a similar structure but with a different alkyl chain length.
N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide: Known for its DNA-intercalating properties and potential therapeutic applications.
Uniqueness: N-[2-(Dimethylamino)ethyl]docosanamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of a long alkyl chain with amide and amine functionalities makes it versatile for various applications .
Propriétés
Numéro CAS |
110260-76-9 |
|---|---|
Formule moléculaire |
C26H54N2O |
Poids moléculaire |
410.7 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]docosanamide |
InChI |
InChI=1S/C26H54N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(29)27-24-25-28(2)3/h4-25H2,1-3H3,(H,27,29) |
Clé InChI |
SEWKYPOSEQRMLM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



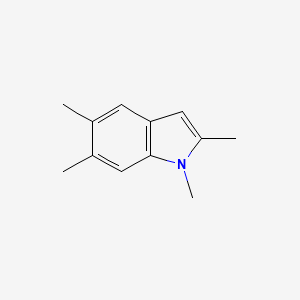
![(4-Bromophenyl)-[2-[(4-bromophenyl)diazenyl]-1,2-diphenylethenyl]diazene](/img/structure/B14306525.png)
![{[2-(Benzenesulfonyl)-2-fluoroethyl]sulfanyl}benzene](/img/structure/B14306532.png)
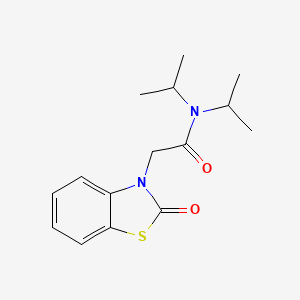
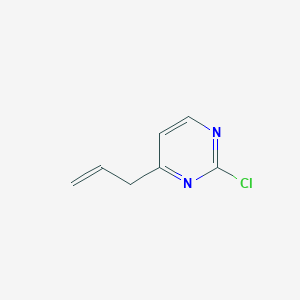
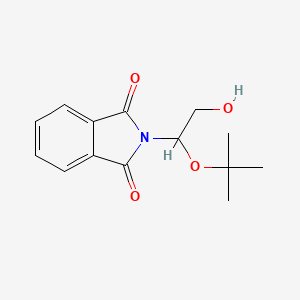

![Ethyl 2-[(pyrrolidin-1-yl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B14306573.png)
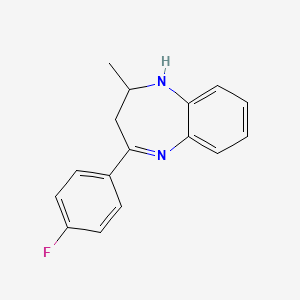
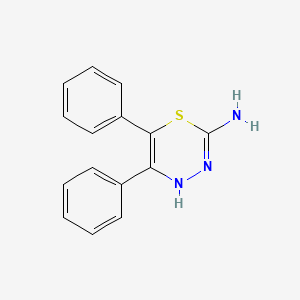
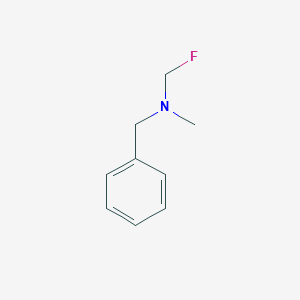
![1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride](/img/structure/B14306602.png)
![2-[(7-Bromohept-2-YN-1-YL)oxy]oxane](/img/structure/B14306605.png)
